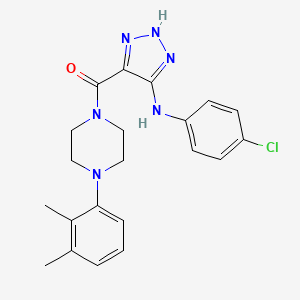

(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(2,3-dimethylphenyl)piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC18892855

Molecular Formula: C21H23ClN6O

Molecular Weight: 410.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H23ClN6O |

|---|---|

| Molecular Weight | 410.9 g/mol |

| IUPAC Name | [5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C21H23ClN6O/c1-14-4-3-5-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-6-16(22)7-9-17/h3-9H,10-13H2,1-2H3,(H2,23,24,25,26) |

| Standard InChI Key | CZDVKWQKIWRQMB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key pharmacophoric elements:

-

A 1,2,3-triazole ring substituted at the 4-position with a (4-chlorophenyl)amino group.

-

A piperazine moiety linked to a 2,3-dimethylphenyl group.

-

A carboxamide bridge connecting the triazole and piperazine components .

This configuration confers significant molecular rigidity while maintaining hydrogen-bonding capabilities through the triazole’s nitrogen atoms and the carboxamide’s carbonyl group.

Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃ClN₆O |

| Molecular Weight | 410.9 g/mol |

| LogP (Predicted) | ~3.2 (moderate lipophilicity) |

| Hydrogen Bond Donors | 3 (triazole NH, carboxamide NH) |

| Hydrogen Bond Acceptors | 5 (triazole N, carbonyl O) |

The chlorophenyl group enhances electron-withdrawing effects, potentially influencing receptor-binding interactions, while the dimethylphenyl moiety may contribute to hydrophobic interactions .

Synthesis and Structural Optimization

Synthetic Pathway

The synthesis follows a multi-step strategy leveraging click chemistry for triazole formation and amide coupling for scaffold assembly :

-

Triazole Core Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargylamine intermediate and an azide derivative yields the 1,2,3-triazole ring.

-

Piperazine Functionalization: The 2,3-dimethylphenyl-piperazine moiety is synthesized via nucleophilic substitution of a brominated aromatic precursor with piperazine.

-

Carboxamide Bridging: Coupling the triazole and piperazine components using carbodiimide-based reagents (e.g., HATU) forms the final methanone bridge .

Critical challenges include optimizing reaction yields during the CuAAC step and minimizing epimerization during amide bond formation.

Analytical Characterization

-

NMR Spectroscopy: Key signals include:

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 411.3 [M+H]⁺ .

Biological Activities and Mechanistic Insights

Hypothesized Targets

While direct bioactivity data are scarce, structural analogs suggest potential interactions with:

-

Serotonin Receptors (5-HT₁A/₂A): Piperazine derivatives are known modulators of these targets, implicating possible antidepressant or anxiolytic effects.

-

Microbial Enzymes: Triazole-carboxamides often inhibit fungal CYP51 or bacterial dihydrofolate reductase, though specificity for this compound remains unverified .

In Silico ADMET Predictions

Computational models (e.g., SwissADME) predict:

-

Moderate intestinal absorption (Caco-2 permeability: ~15 × 10⁻⁶ cm/s).

-

Blood-Brain Barrier Penetration: Likely due to logP ~3.2 and molecular weight <500 Da.

-

CYP450 Inhibition: High affinity for CYP3A4 (predicted IC₅₀: 1.2 μM), suggesting potential drug-drug interactions.

Comparative Analysis with Structural Analogs

The absence of a thiazole ring in the subject compound may reduce Mtb pantothenate synthetase affinity compared to IT10 . Conversely, its piperazine group could enhance CNS activity relative to pyrazinamide.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume